Chlorhydrate d'arotinol

Vue d'ensemble

Description

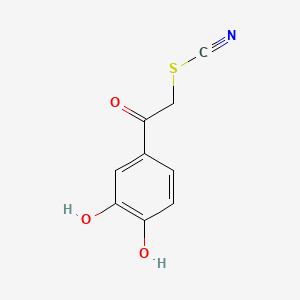

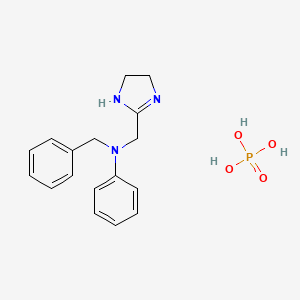

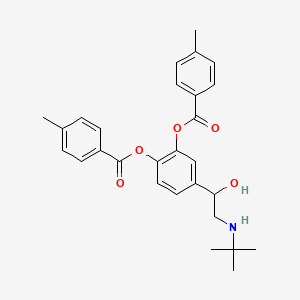

Arotinolol hydrochloride is an alpha- and beta-receptor blocker developed in Japan . It is a thiopropanolamine with a tertiary butyl moiety . It has been studied for its potential to be an antihypertensive therapy . It has been introduced to be used as an antihypertensive agent since 1986 . It has also been studied for other functions like tremor control for patients with Parkinson’s disease .

Synthesis Analysis

The synthesis of Arotinolol hydrochloride involves dissolving Arotinolol in dimethyl sulfoxide (DMSO), adding concentrated hydrochloric acid, stirring, heating, filtering, and then adding acetone . The resulting white solid is Arotinolol hydrochloride .Molecular Structure Analysis

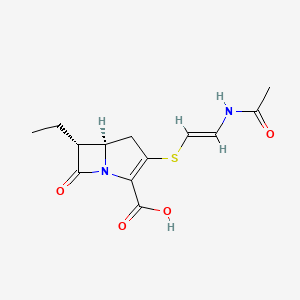

The molecular formula of Arotinolol hydrochloride is C15H22ClN3O2S3 . Its exact mass is 407.06 and its molecular weight is 408 .Physical And Chemical Properties Analysis

Arotinolol hydrochloride is a white solid . The stereospecificity of Arotinolol is very important for its pharmacokinetic characteristics . The S-enantiomer is highly retained in red blood cells . Arotinolol is mainly distributed from the plasma to the liver, followed by the lungs, and lastly in the heart .Applications De Recherche Scientifique

Traitement antihypertensif

Le chlorhydrate d'arotinol est un bloquant des récepteurs alpha et bêta développé au Japon. Il a été étudié pour son potentiel en tant que traitement antihypertensif . Il a un bon effet antihypertenseur et de nombreux essais cliniques ont observé son efficacité clinique dans le traitement de l'hypertension artérielle essentielle .

Traitement de l'insuffisance cardiaque chronique

Le this compound a été étudié pour son efficacité dans le traitement de l'insuffisance cardiaque chronique. Il a considérablement amélioré l'efficacité du traitement des patients atteints d'insuffisance cardiaque, la fraction d'éjection ventriculaire gauche (FEVG), l'index cardiaque, le volume systolique (VS) et les niveaux plus faibles de peptide natriurétique cérébral (BNP) .

Contrôle de la pression artérielle et du rythme cardiaque

Le this compound est actuellement en essais cliniques pour son utilisation dans le contrôle de la pression artérielle et du rythme cardiaque .

Contrôle des tremblements pour la maladie de Parkinson

Il a été étudié pour d'autres fonctions comme le contrôle des tremblements chez les patients atteints de la maladie de Parkinson .

Amélioration de la fonction endothéliale

Des recherches pertinentes montrent que l'arotinol pourrait être efficace pour améliorer la fonction endothéliale en modulant les niveaux d'oxyde nitrique chez les patients et en réduisant considérablement les niveaux de collagène dans les vaisseaux sanguins, améliorant ainsi le remodelage de la paroi vasculaire et améliorant indirectement la fonction ventriculaire gauche .

Séparation énantiomérique des bêtabloquants

La séparation énantiomérique de sept bêtabloquants, dont l'arotinol, a été étudiée en utilisant la CLHP couplée à une dérivatisation avant colonne .

Interaction avec d'autres médicaments

Le this compound peut interagir avec d'autres médicaments. Par exemple, il peut renforcer l'effet hypoglycémiant lorsqu'il est associé à des médicaments hypoglycémiants, et il peut renforcer l'effet lorsqu'il est associé à des inhibiteurs calciques .

Essais cliniques

Le this compound est actuellement en essais cliniques par Sumitomo Pharmaceutical Co., Ltd . Ces essais devraient fournir plus d'informations sur les applications potentielles de ce médicament.

Mécanisme D'action

Mode of Action

Arotinolol hydrochloride interacts with its targets by binding to these adrenergic receptor sites with a very high affinity . Radioligand studies have shown that arotinolol presents a higher affinity to the β-receptor compared to the α-receptor . The elucidated mechanism of action seems to be the result of a reduction in the cardiac output via the β-blockade and an additional inhibition of the counter-regulatory increase in peripheral resistance mediated by the α-blockade .

Biochemical Pathways

The binding of arotinolol hydrochloride to the adrenergic receptors affects several biochemical pathways. These include the calcium signaling pathway , cGMP-PKG signaling pathway , cAMP signaling pathway , neuroactive ligand-receptor interaction , adrenergic signaling in cardiomyocytes , and vascular smooth muscle contraction .

Pharmacokinetics

The stereospecificity of arotinolol is very important for its pharmacokinetic characteristics. The S-enantiomer is highly retained in red blood cells . The distribution studies have shown that arotinolol is mainly distributed from the plasma to the liver followed by the lungs and lastly in the heart .

Result of Action

The binding of arotinolol hydrochloride to the adrenergic receptors results in several molecular and cellular effects. It has been confirmed that arotinolol presents vasorelaxant activity, which is mainly mediated by its α1-blocking property . In preclinical hypertension trials, there is a specific acute bradycardiac and antihypertensive activity with a pronounced reduction in heart rate . Some reports indicate a delayed development of hypertension when arotinolol is administered daily . Arotinolol has a dose-dependent decrease in cardiac contractility and coronary blood flow as well as an increase in total peripheral resistance .

Action Environment

The action, efficacy, and stability of arotinolol hydrochloride can be influenced by various environmental factors. For instance, a multi-center clinical study showed that arotinolol lowered nighttime blood pressure levels more significantly in patients with non-dipper hypertension, helping to restore the circadian rhythm of blood pressure .

Safety and Hazards

Arotinolol hydrochloride is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

5-[2-[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S3.ClH/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20;/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDAXBZYUXLDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52560-77-7 (Parent) | |

| Record name | Arotinolol hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046849 | |

| Record name | Arotinolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68377-91-3 | |

| Record name | Arotinolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68377-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arotinolol hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arotinolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arotinolol Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AROTINOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DOI1HT306 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![16-[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-8-one](/img/structure/B1667538.png)